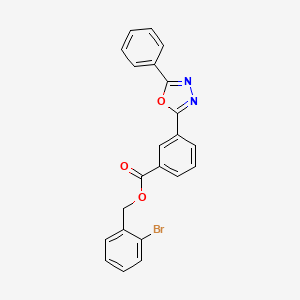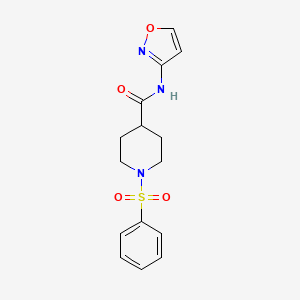
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate, also known as MDMA or ecstasy, is a synthetic drug that has been widely used for recreational purposes. However, it has also been studied for its potential therapeutic effects in the treatment of various mental health disorders.
作用機序
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also activates the release of oxytocin, a hormone that is involved in social bonding and trust. These effects contribute to the feelings of euphoria, empathy, and increased sociability that are commonly associated with (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use can lead to a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, electrolyte imbalances, and liver and kidney damage. In addition, chronic use of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been associated with cognitive deficits and mood disorders.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been used in preclinical studies to investigate its potential therapeutic effects. However, there are several limitations to using (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate in lab experiments, including the difficulty of controlling the dose and purity of the drug, as well as the ethical concerns surrounding its use in animal studies.
将来の方向性
There are several directions for future research on (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate, including investigating its potential therapeutic effects in other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate use, as well as the development of safer and more effective (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate analogs.
In conclusion, (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate is a synthetic drug that has been widely used for recreational purposes but has also been studied for its potential therapeutic effects. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. While there are limitations to using (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate in lab experiments, there are several directions for future research that may lead to the development of safer and more effective treatments for mental health disorders.
合成法
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate is synthesized from safrole, a natural product found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination, which results in the formation of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate. The purity and yield of (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate can be improved by using different solvents and reagents.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. It has been shown to increase empathy and reduce fear, which may help patients with PTSD to process traumatic memories. (1,3-benzodioxol-5-ylmethyl)(3-ethoxy-4-methoxybenzyl)amine oxalate-assisted psychotherapy has been granted breakthrough therapy designation by the US Food and Drug Administration (FDA) for the treatment of PTSD.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.C2H2O4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16;3-1(4)2(5)6/h4-9,19H,3,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONILIUYJVMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
![ethyl 5-acetyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5221367.png)
![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5221393.png)
![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)
![{2-[2-(benzylthio)-1H-benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5221403.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)
